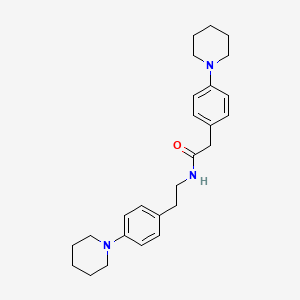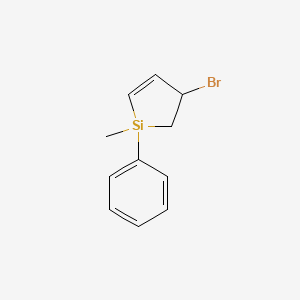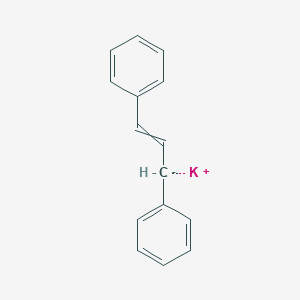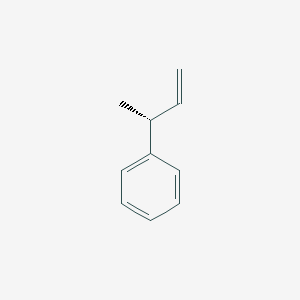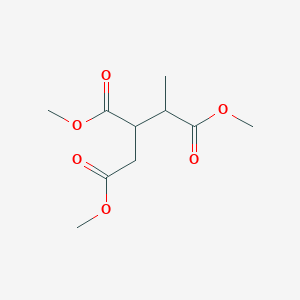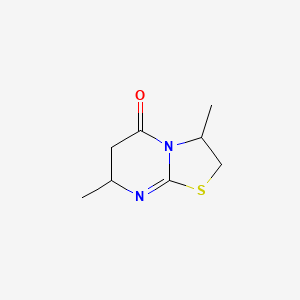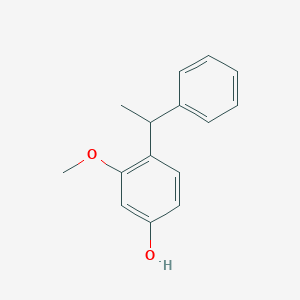
Phenol, 3-methoxy-4-(1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 3-methoxy-4-(1-phenylethyl)-, also known as 3-methoxy-4-(1-phenylethyl)phenol, is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a methoxy group (-OCH₃) and a phenylethyl group (-CH₂CH₂C₆H₅) attached to the benzene ring, making it a substituted phenol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenols, including substituted phenols like 3-methoxy-4-(1-phenylethyl)phenol, can be achieved through various methods. One common method is the nucleophilic aromatic substitution reaction. In this process, an aryl halide undergoes substitution with a nucleophile, such as a hydroxide ion, under specific conditions. For example, the hydrolysis of 4-chloromethylbenzene at high temperatures can yield substituted phenols .
Industrial Production Methods
Industrial production of phenols often involves the use of catalytic processes. For instance, the cumene process is widely used to produce phenol on an industrial scale. This process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. While this method is primarily used for unsubstituted phenol, similar catalytic processes can be adapted for the production of substituted phenols .
化学反应分析
Types of Reactions
Phenol, 3-methoxy-4-(1-phenylethyl)-, undergoes various chemical reactions typical of phenols. These include:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Phenols can be reduced to cyclohexanols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Nitro, sulfonyl, or halogenated phenols.
科学研究应用
Phenol, 3-methoxy-4-(1-phenylethyl)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of phenol, 3-methoxy-4-(1-phenylethyl)-, involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant activity. The methoxy and phenylethyl groups may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
相似化合物的比较
Phenol, 3-methoxy-4-(1-phenylethyl)-, can be compared with other substituted phenols such as:
Phenol, 4-(1-phenylethyl)-: Lacks the methoxy group, which may affect its solubility and reactivity.
Phenol, 3-(1,1-dimethylethyl)-4-methoxy-: Contains a tert-butyl group instead of a phenylethyl group, influencing its steric properties and reactivity.
Phenol, 4-methoxy-3-methyl-: Has a methyl group instead of a phenylethyl group, altering its hydrophobicity and biological activity.
These comparisons highlight the unique structural features of phenol, 3-methoxy-4-(1-phenylethyl)-, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
51181-20-5 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC 名称 |
3-methoxy-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(16)10-15(14)17-2/h3-11,16H,1-2H3 |
InChI 键 |
ZVJAEWZCCCTEBX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



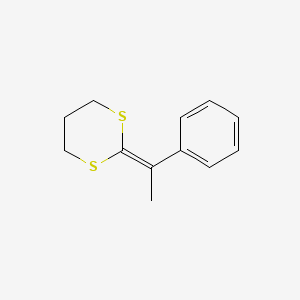
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)
![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)

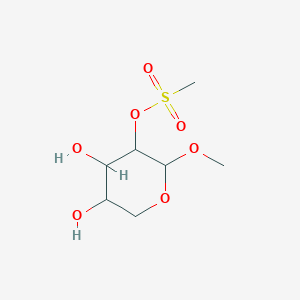
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
